An In-depth Technical Guide to Sodium Nicotinate: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Sodium Nicotinate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium nicotinate, the sodium salt of nicotinic acid (niacin or vitamin B3), is a compound of significant interest in pharmaceutical and biomedical research. As a water-soluble form of niacin, it serves as a crucial precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to numerous metabolic and cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of sodium nicotinate, with a focus on its interaction with the G-protein coupled receptor GPR109A and the downstream signaling cascades. Detailed experimental methodologies for its synthesis and characterization are also presented to support further research and development.
Chemical Structure and Identification
Sodium nicotinate is an organic sodium salt consisting of a sodium cation and a nicotinate anion. The nicotinate component is characterized by a pyridine ring substituted with a carboxylate group at the 3-position.
Table 1: Chemical Identification of Sodium Nicotinate
| Identifier | Value |
| IUPAC Name | Sodium pyridine-3-carboxylate[1] |
| CAS Number | 54-86-4[2] |
| Molecular Formula | C₆H₄NNaO₂[2] |
| Molecular Weight | 145.09 g/mol [3] |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)[O-].[Na+] |
| InChI Key | KFLRWGSAMLBHBV-UHFFFAOYSA-M |
Physicochemical Properties
The physical and chemical properties of sodium nicotinate are crucial for its handling, formulation, and biological activity. It is a white, crystalline powder that is highly soluble in water.
Table 2: Physicochemical Properties of Sodium Nicotinate
| Property | Value |
| Appearance | White crystalline powder[1] |
| Melting Point | >300 °C[3] |
| Solubility | Highly soluble in water; Slightly soluble in ethanol and ethyl ether[1] |
| pKa (of Nicotinic Acid) | 4.75[4] |
| Stability | Stable under normal conditions.[5] |
| Reactivity | Incompatible with strong oxidizing agents.[5] |
Biological Activity and Signaling Pathways
The primary biological effects of nicotinic acid and its salts, including sodium nicotinate, are mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[6] This receptor is expressed in various cell types, including adipocytes, immune cells (such as macrophages and neutrophils), and epidermal Langerhans cells.
GPR109A Signaling Pathway in Adipocytes
In adipocytes, the activation of GPR109A by nicotinic acid leads to the inhibition of lipolysis. This is a key mechanism behind the lipid-lowering effects of niacin observed in clinical practice. The signaling cascade is initiated by the coupling of the activated GPR109A receptor to an inhibitory G-protein (Gi).
Activation of GPR109A by sodium nicotinate leads to the dissociation of the Gi protein into its α and βγ subunits. The Giα subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides. Therefore, inhibition of the GPR109A-cAMP-PKA axis results in decreased HSL activity and a subsequent reduction in the release of free fatty acids (FFAs) from adipose tissue.[7]
Anti-inflammatory Effects in Immune Cells
In immune cells such as macrophages, GPR109A activation by nicotinic acid has been shown to exert anti-inflammatory effects. This is particularly relevant in the context of atherosclerosis, where inflammation plays a critical role.[8] The signaling pathway in these cells also involves Gi protein coupling but leads to the inhibition of pro-inflammatory signaling cascades. For instance, nicotinic acid has been shown to inhibit the production of inflammatory cytokines like MCP-1.[8]
Experimental Protocols
Synthesis of Sodium Nicotinate
A straightforward method for the preparation of sodium nicotinate involves the neutralization of nicotinic acid with a stoichiometric amount of sodium hydroxide.
Methodology:
-
Dissolution: Dissolve a known mass of nicotinic acid in a minimal amount of a suitable solvent, such as ethanol or water.
-
Neutralization: While stirring, slowly add a stoichiometric equivalent of an aqueous sodium hydroxide solution. The pH of the solution can be monitored to ensure complete neutralization (target pH ~7-8).
-
Reaction: Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Isolation: Remove the solvent by rotary evaporation under reduced pressure to obtain the crude sodium nicotinate salt.
-
Purification: The crude product can be purified by recrystallization, for example, from a mixture of ethanol and water.
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Drying: The purified crystals of sodium nicotinate are then dried under vacuum to remove any residual solvent.
Characterization of Sodium Nicotinate
5.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique to confirm the formation of the sodium salt by observing the shift in the carbonyl stretching frequency.
Methodology:
-
Sample Preparation: A small amount of the dried sodium nicotinate powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: The spectrum of sodium nicotinate is compared to that of nicotinic acid. The characteristic peak for the carboxylic acid C=O stretch in nicotinic acid (around 1700-1725 cm⁻¹) will be absent in the sodium nicotinate spectrum. Instead, two characteristic peaks for the carboxylate anion (COO⁻) will appear: an asymmetric stretching band around 1550-1610 cm⁻¹ and a symmetric stretching band around 1360-1450 cm⁻¹.[9]
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the nicotinate anion.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of sodium nicotinate in a deuterated solvent, typically deuterium oxide (D₂O), as the compound is highly water-soluble.[10]
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analysis: The ¹H NMR spectrum is expected to show four aromatic protons of the pyridine ring. The ¹³C NMR spectrum will show six distinct carbon signals, including the carboxylate carbon, which will have a characteristic chemical shift.
Conclusion
Sodium nicotinate, as a readily available and biologically active form of niacin, continues to be a molecule of high interest for its therapeutic potential, particularly in the management of dyslipidemia and inflammatory conditions. A thorough understanding of its chemical properties, biological targets, and signaling pathways is essential for the rational design of new therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of sodium nicotinate, facilitating further research into its diverse biological roles. The elucidation of the GPR109A signaling pathway has provided significant insights into its mechanism of action and opens new avenues for the development of more targeted and effective therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 54-86-4: Sodium nicotinate | CymitQuimica [cymitquimica.com]
- 3. SODIUM NICOTINATE | 54-86-4 [chemicalbook.com]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
